Ethyl 3-bromo-4-ethoxybenzoate
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Overview
Description
Ethyl 3-bromo-4-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-ethoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding ethyl 4-ethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of ethyl 3-azido-4-ethoxybenzoate or ethyl 3-thiocyanato-4-ethoxybenzoate.
Reduction: Formation of ethyl 4-ethoxybenzoate.
Oxidation: Formation of 3-bromo-4-ethoxybenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-ethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-ethoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In receptor studies, it may bind to receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-bromo-4-ethoxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-ethoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Ethyl 3-chloro-4-ethoxybenzoate: Chlorine substitution instead of bromine, affecting its chemical properties and reactivity.
Ethyl 3-bromo-4-methoxybenzoate: Methoxy group instead of ethoxy, influencing its solubility and interaction with other molecules.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
ethyl 3-bromo-4-ethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDMAQNGIXRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589250 |
Source
|
Record name | Ethyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875846-59-6 |
Source
|
Record name | Ethyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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